molecular formula C19H13ClFN5O B2626252 N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203032-96-5

N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

カタログ番号: B2626252
CAS番号: 1203032-96-5
分子量: 381.8
InChIキー: VWZFOAKOIPUQEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide features a benzimidazole core linked to a pyrazine heterocycle via an acetamide bridge.

特性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O/c20-13-9-12(5-6-14(13)21)24-18(27)11-26-17-4-2-1-3-15(17)25-19(26)16-10-22-7-8-23-16/h1-10H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZFOAKOIPUQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole core, a pyrazine moiety, and an acetamide functional group. The presence of chlorine and fluorine substituents on the phenyl ring enhances its pharmacological profile. The structural formula can be represented as follows:

C19H16ClFN5O\text{C}_{19}\text{H}_{16}\text{ClF}\text{N}_5\text{O}

Biological Activity Overview

Benzimidazole derivatives, including the compound , are known for their broad-spectrum pharmacological properties. These properties include:

  • Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungi .
  • Anticancer Properties : The benzimidazole scaffold has been associated with anticancer activities through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Recent studies indicate that compounds containing this scaffold can target specific cancer pathways, making them potential candidates for cancer therapy .
  • Antiviral Effects : Some benzimidazole derivatives have demonstrated antiviral activity against a range of viruses by interfering with viral replication mechanisms .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis ,
AnticancerInduction of apoptosis via caspase activation ,
AntiviralInhibition of viral replication ,

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to non-substituted analogs .
  • Anticancer Activity : In vitro studies demonstrated that similar benzimidazole derivatives significantly inhibited the growth of human cancer cell lines. The mechanism involved the activation of apoptotic pathways, suggesting potential for development as anticancer agents .
  • Antiviral Potential : Research focusing on the antiviral properties of nitrogen-containing heterocycles found that certain derivatives could inhibit viral replication in cell cultures, highlighting their potential for therapeutic applications in viral infections .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide can be influenced by its structural components. Key factors include:

  • Substituents on the Phenyl Ring : The presence of electronegative groups like chlorine and fluorine can enhance binding affinity to biological targets.
  • Pyrazine Moiety : This heterocyclic component contributes to the overall bioactivity by potentially interacting with various enzymes or receptors involved in disease processes.

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide exhibit significant antimicrobial properties. For instance, benzimidazole derivatives have been evaluated for their antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. Studies show that certain derivatives demonstrate minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as effective antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Benzimidazole derivatives have shown promise in reducing inflammation markers in in vitro models, with some compounds demonstrating a reduction in edema comparable to standard anti-inflammatory drugs such as indomethacin . The presence of the pyrazinyl group is believed to enhance these effects by modulating inflammatory pathways.

Antioxidant Activity

In addition to its anti-inflammatory effects, N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide has been studied for its antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals, potentially protecting cells from oxidative stress-related damage .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of pyrazinyl-benzimidazole derivatives, including N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide. The synthesized compounds were tested for their biological activities, revealing significant anti-inflammatory and antibacterial effects. The study concluded that modifications to the benzimidazole structure could enhance biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on various benzimidazole derivatives, highlighting the importance of substituent groups on antimicrobial activity. The presence of halogen atoms like chlorine and fluorine was found to improve antibacterial potency against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide may be a candidate for further development in combating resistant infections.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thioether vs. Pyrazine Linkage
  • 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide ():
    • Replaces pyrazine with a sulfur atom bridging benzimidazole and acetamide.
    • Key Properties : pKa = 10.59, density = 1.50 g/cm³.
    • The thioether linkage increases molecular flexibility but may reduce metabolic stability compared to rigid pyrazine .
Pyrazolo[3,4-d]pyrimidine Derivatives ():
  • Example 83 includes a pyrazolo-pyrimidine core with fluorophenyl and chromenone groups.
  • The fluorophenyl group aligns with the target compound’s substituent, suggesting shared pharmacokinetic profiles (e.g., enhanced membrane permeability) .
Azetidinone Derivatives ():
  • Compounds like 3a-h incorporate β-lactam (azetidinone) rings fused to benzimidazole-acetamide.
  • The β-lactam moiety confers antibacterial activity, absent in the target compound, highlighting how core heterocycles dictate therapeutic applications .

Substituent Modifications

Halogenated Phenyl Groups
  • N-(3-Chlorophenyl)-2-fluorobenzimidohydrazide (): Lacks the 4-fluoro substituent but shares the 3-chloro group.
Heterocyclic Additions
  • Coumarin-Benzo[d]thiazole Hybrids ():
    • Coumarin and benzothiazole groups impart antitubercular and antioxidant activities. The target’s pyrazine may offer distinct redox properties or metal-chelating capabilities .
Antimicrobial Activity
  • Ethyl 2-(2-(3-Chlorophenylamino)acetamide Derivatives (): Exhibit 85–90% yield in synthesis and moderate antimicrobial activity. The target compound’s pyrazine could enhance Gram-negative bacterial targeting due to increased hydrophilicity .
Analgesic Activity
  • N-(3-Chlorophenyl)-2-(1H-benzotriazol-1-yl)acetamide (): Demonstrates potent analgesic effects (Table 27). Replacing benzotriazole with benzimidazole-pyrazine may shift activity toward anti-inflammatory or immunomodulatory pathways .
Cytokine Modulation
  • Indene-Substituted Analogues (): Compounds 37–42 suppress IL-8 and TNF-α in immune cells.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Physicochemical Properties
Target Compound Benzimidazole-Pyrazine 3-Cl-4-F-phenyl, pyrazin-2-yl N/A (Predicted immunomodulatory) Estimated pKa ~10.5, high lipophilicity
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(3-Cl-4-F-phenyl)acetamide () Benzimidazole-Thioether 3-Cl-4-F-phenyl, thioether N/A pKa 10.59, density 1.50 g/cm³
N-(3-Cl-phenyl)-2-fluorobenzimidohydrazide () Benzimidazole-Hydrazide 3-Cl-phenyl, fluorine Synthetic intermediate Not reported
Azetidinone Derivatives () Benzimidazole-Azetidinone Varied aryl, β-lactam Antibacterial Not reported
Coumarin-Benzo[d]thiazole Hybrids () Coumarin-Benzothiazole 2-oxo-2H-chromen-3-yl Antitubercular, antioxidant Not reported

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with the condensation of substituted benzimidazoles with pyrazine derivatives. Key steps include:

  • Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between intermediates (e.g., 2-(pyrazin-2-yl)-1H-benzimidazole and chloroacetamide derivatives) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/methanol) ensures purity .
    • Validation : Confirm intermediates via 1H^1H-NMR and IR spectroscopy; final product purity is assessed via HPLC (>95%) .

Q. How can structural discrepancies in analogs of this compound be resolved during characterization?

  • Methodological Answer :

  • X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism, as seen in related benzimidazole-pyrazine hybrids .
  • 2D NMR Techniques (e.g., HSQC, HMBC): Clarify connectivity in complex aromatic systems, distinguishing between regioisomers .
  • Mass Spectrometry (HRMS) : Validates molecular formula, especially when halogens (Cl, F) contribute to isotopic patterns .

Advanced Research Questions

Q. What strategies are employed to analyze contradictory biological activity data across similar derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Re-evaluate IC50_{50} values under standardized assay conditions (e.g., COX-1/2 inhibition assays) to address variability .
  • Molecular Dynamics Simulations : Identify subtle conformational changes in target binding pockets that may explain divergent activities .
  • Meta-Analysis of SAR : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) across studies to reconcile discrepancies .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinase domains or GPCRs). For example, pyrazine moieties may engage in π-π stacking with aromatic residues in active sites .
  • Free Energy Perturbation (FEP) : Quantify the impact of fluorophenyl or chloro substitutions on binding affinity .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability to prioritize synthetically feasible candidates .

Q. What experimental approaches validate the proposed anti-inflammatory mechanism of this compound?

  • Methodological Answer :

  • In Vitro Assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
  • Western Blotting : Quantify suppression of NF-κB or MAPK pathway proteins in treated cells .
  • In Vivo Models : Use murine collagen-induced arthritis to correlate in vitro findings with therapeutic efficacy .

Q. How can synthetic challenges, such as low yields in multi-step reactions, be mitigated?

  • Methodological Answer :

  • Flow Chemistry : Improves reaction control and scalability for sensitive steps (e.g., nitro reduction or cyclization) .
  • Microwave-Assisted Synthesis : Reduces reaction times for sluggish steps (e.g., heterocycle formation) .
  • Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps to enhance efficiency .

Future Directions

Q. What unexplored modifications could enhance the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
  • Hybridization with Natural Products : Combine with flavone or curcumin scaffolds to leverage synergistic effects and reduce toxicity .
  • Targeted Delivery : Conjugate with nanoparticles or antibody fragments for site-specific action in oncology applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。